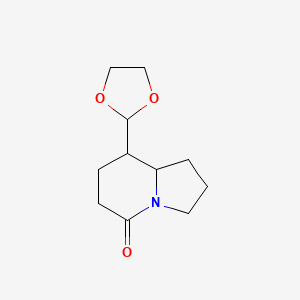

8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one

Description

Properties

CAS No. |

88001-35-8 |

|---|---|

Molecular Formula |

C11H17NO3 |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

8-(1,3-dioxolan-2-yl)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one |

InChI |

InChI=1S/C11H17NO3/c13-10-4-3-8(11-14-6-7-15-11)9-2-1-5-12(9)10/h8-9,11H,1-7H2 |

InChI Key |

MKSHZDMVOAHPRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(CCC(=O)N2C1)C3OCCO3 |

Origin of Product |

United States |

Preparation Methods

Grignard Addition to N-Alkylated Imides

The initial step involves the reaction of an N-alkylated imide with a Grignard reagent (RMgX) in dry tetrahydrofuran (THF) at 0 °C. This nucleophilic addition forms a hydroxy-substituted intermediate, which is then quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated, followed by purification via silica gel column chromatography.

| Reagent/Condition | Details |

|---|---|

| N-alkylated imide (I) | 1 equivalent |

| Grignard reagent (RMgX) | 1 equivalent, e.g., methylmagnesium bromide |

| Solvent | Dry THF |

| Temperature | 0 °C |

| Workup | Saturated NH4Cl, EtOAc extraction |

| Purification | Silica gel chromatography (30% acetone in hexane) |

Example yield: 87% for methylmagnesium bromide addition.

Formation of N,O-Hemiaminal Ether Derivatives

The hydroxy-substituted intermediates are converted into N,O-hemiaminal ether derivatives by reaction with aldehydes or ketones, often protected as 1,3-dioxolane rings. The 1,3-dioxolane moiety is typically introduced by condensation of ethylene glycol with formaldehyde or other aldehydes under acid catalysis, forming a cyclic acetal protecting group.

Asymmetric Cyclization

The key step to form the hexahydroindolizinone core is an organocatalytic asymmetric cyclization of the N,O-hemiaminal ether derivative.

- The hemiaminal ether (0.5 mmol) is dissolved in acetonitrile (3 mL).

- A chiral catalyst (e.g., catalyst A·TfOH) is added at 10 mol%.

- The mixture is stirred at 25 °C for 2 days.

- After cyclization, the reaction is cooled to 0 °C, and methanol (1 mL) and sodium borohydride (6 equivalents) are added to reduce any intermediate iminium species.

- The reaction is quenched with saturated aqueous ammonium chloride and extracted with dichloromethane.

- The organic extracts are washed, dried, and purified by column chromatography (e.g., 2% methanol in chloroform).

Yields: Typically 62–98% depending on substituents and conditions.

Incorporation of the 1,3-Dioxolane Moiety

The 1,3-dioxolane ring is introduced either by:

- Using aldehyde derivatives protected as 1,3-dioxolane during the Grignard addition step.

- Direct acetalization of hydroxymethyl groups in the intermediate with ethylene glycol under acid catalysis.

- Condensation of ethylene glycol with formaldehyde in toluene.

- Catalyzed by p-toluenesulfonic acid.

- The reaction forms a five-membered cyclic acetal (1,3-dioxolane), which is stable and serves as a protecting group for aldehydes or hydroxyls.

Analytical Data and Stereochemical Outcomes

The products are characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the structure and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight.

- Infrared Spectroscopy (IR): Identifies functional groups.

- Chiral High-Performance Liquid Chromatography (HPLC): Determines enantiomeric excess (ee), often >90% ee.

- Optical Rotation: Confirms stereochemical purity.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|

| Grignard addition | N-alkylated imide + RMgX in dry THF, 0 °C | 80–90 | Forms hydroxy-substituted intermediate |

| Formation of hemiaminal ether | Reaction with aldehyde/ketone or acetal formation | - | Introduces 1,3-dioxolane protecting group |

| Asymmetric cyclization | Catalyst A·TfOH (10 mol%), MeCN, 25 °C, 2 days | 62–98 | Organocatalytic cyclization to hexahydroindolizinone |

| Reduction and workup | NaBH4, MeOH, 0 °C, aqueous NH4Cl quench | - | Reduces intermediates, isolates product |

| Purification | Silica gel chromatography | - | Yields pure 8-(1,3-dioxolan-2-yl)hexahydroindolizin-5(1H)-one |

Research Findings and Notes

- The use of chiral organocatalysts enables high enantioselectivity in the cyclization step, crucial for biological activity.

- The 1,3-dioxolane moiety serves as a stable protecting group, facilitating selective transformations.

- The Grignard addition step is sensitive to moisture and oxygen; thus, dry, inert conditions are mandatory.

- The overall synthetic route is modular, allowing variation of substituents on the hexahydroindolizinone core for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

Hexahydroindolizinone Derivatives

The hexahydroindolizinone scaffold is shared among several compounds, but substituents and fused rings differentiate their properties. For example:

- (4aS,5R,7R,8S,8aR)-8-(1,3-Dioxolan-2-yl)-7,8-dimethyl-5-(1-methylethenyl)perhydronaphthalen-2-one () features a decalin-like system with chair-configured cyclohexane rings and a dioxolane group. Its crystal structure is stabilized by weak interactions, contrasting with hydrogen-bonded systems .

1,3-Dioxolane-Containing Compounds

- 1,3-Dioxolan-2-yl[3-nitro-5-(trifluoromethyl)pyridin-2-yl]methanone oxime () incorporates a dioxolane group but attached to a pyridine ring. The electron-withdrawing nitro and trifluoromethyl groups enhance its polarity compared to the target compound .

- 5-(1-Hydroxyethyl)oxolan-2-one () is a lactone derivative with a hydroxylated side chain, offering hydrogen-bonding capabilities absent in the target compound .

Table 1: Structural Features of Comparable Compounds

Physicochemical Properties

Spectroscopic Data

- NMR Shifts : The dioxolane group in 8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one would likely exhibit characteristic proton resonances near δ 4.0–5.0 ppm (similar to compounds in ). Electron-withdrawing groups in pyridinyl-dioxolane derivatives (e.g., δ 8.65–9.20 ppm for aromatic protons) contrast with the target compound’s aliphatic environment .

- HRMS : Molecular ion peaks for dioxolane-containing compounds (e.g., m/z 308.0489 in ) confirm their molecular formulas, a critical benchmark for purity .

Thermal Stability

The absence of strong intermolecular forces in the target compound (inferred from ) may lower its melting point compared to hydrogen-bonded lactones (e.g., 181–182°C for 5-chloro-3-nitropyridinyl-dioxolane oxime in ) .

Biological Activity

8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of 8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one is with a molecular weight of approximately 211.26 g/mol. The structure features a hexahydroindolizinone core modified with a dioxolane ring, which may influence its biological activity.

Synthesis

The synthesis of 8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one typically involves the reaction of appropriate precursors in the presence of catalysts or under specific conditions to yield the desired compound. While specific synthetic routes are not detailed in the available literature, similar compounds often utilize methods involving cyclization and functional group transformations.

Antimicrobial Activity

Research has shown that derivatives of 1,3-dioxolanes exhibit significant antibacterial and antifungal activities. For instance, a study synthesized various 1,3-dioxolane derivatives and tested them against several bacterial strains and fungi:

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| 8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one | Not specified in the literature | Significant against C. albicans |

| Other 1,3-dioxolanes | Ranges from 625 to 1250 for S. aureus | Effective against C. albicans |

The compound demonstrated notable antifungal activity against Candida albicans, similar to other dioxolane derivatives which showed effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa .

While specific mechanisms for 8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one are not fully elucidated in the literature, many dioxolane compounds exert their effects by disrupting cellular membranes or inhibiting key metabolic pathways in pathogens. This disruption can lead to cell death or inhibition of growth.

Case Studies

Several studies have explored the biological activities of dioxolane derivatives:

- Antifungal Screening : In one study, various dioxolane derivatives were screened for antifungal activity against C. albicans. The results indicated that most compounds exhibited significant antifungal properties, suggesting a promising avenue for developing new antifungal agents .

- Antibacterial Testing : Another investigation focused on antibacterial activities against Gram-positive and Gram-negative bacteria. The findings revealed that certain dioxolanes had potent activity against S. aureus and E. faecalis, highlighting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.